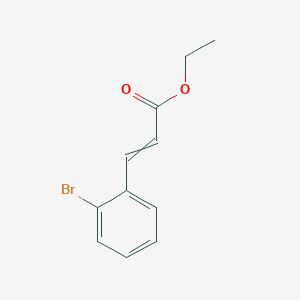
(S)-2-Acetylthio-3-phenylpropionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2®-Acetylthio-benzenepropanoic acid is an organic compound with a complex structure that includes an acetylthio group attached to a benzene ring and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2®-Acetylthio-benzenepropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of thiol groups followed by the introduction of the benzene ring and propanoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2®-Acetylthio-benzenepropanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2®-Acetylthio-benzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2®-Acetylthio-benzenepropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2®-Acetylthio-benzenepropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzene ring and propanoic acid moiety contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetylthio derivatives and benzenepropanoic acid analogs. Examples are:
- 2(S)-Acetylthio-benzenepropanoic acid
- 2®-Acetylthio-benzenebutanoic acid
Uniqueness
2®-Acetylthio-benzenepropanoic acid is unique due to its specific stereochemistry and the presence of both acetylthio and propanoic acid groups
Eigenschaften
Molekularformel |
C11H12O3S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
2-acetylsulfanyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
UOVSNFYJYANSNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B8798904.png)

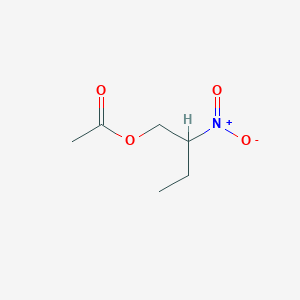
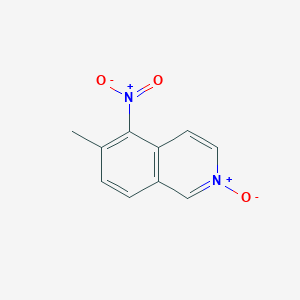
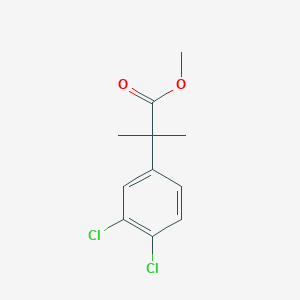
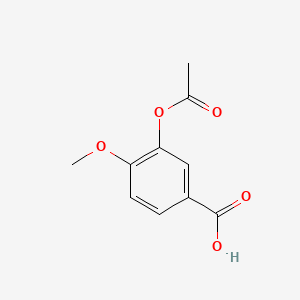
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8798929.png)

![N-[(4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8798963.png)
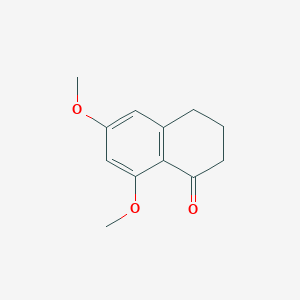

![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B8798975.png)
